2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate to form the corresponding amidoxime, which is then cyclized using a chlorinating agent such as phosphorus oxychloride.
Coupling with the pyridine ring: The 1,2,4-oxadiazole intermediate is then coupled with a chlorinated pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation could produce a pyridine N-oxide.
Scientific Research Applications
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyridine: A simpler analog without the 1,2,4-oxadiazole moiety.
4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: A similar compound without the chlorine substitution.
Uniqueness
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the 1,2,4-oxadiazole and chlorinated pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-9-4-6-12(7-5-9)16-19-15(20-21-16)13-10(2)8-11(3)18-14(13)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKDUMACYFBUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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